N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Description
N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a structurally complex compound featuring a cyclohepta[d][1,2]oxazole core fused with a tetrahydro-4H-cycloheptane ring. Structural analysis tools like SHELX (used for crystallographic refinement) may aid in characterizing its conformation, though this is speculative .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-11-8-9-15(22-2)13(10-11)18-17(20)16-12-6-4-3-5-7-14(12)23-19-16/h8-10H,3-7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDPWBJXFYTQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NOC3=C2CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of arylacetylenes and α-amino acids in the presence of copper nitrate and iodine . This reaction sequence includes the generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed arylation reactions in polar solvents can also be employed to achieve high regioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial or anticancer activities
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
This isomer differs in the substitution pattern of the methoxy groups on the phenyl ring (3,5- vs. 2,5-dimethoxy). Key data from include:
- Molecular Formula : C₁₇H₂₀N₂O₄
- Molecular Weight : 316.35 g/mol
- CAS Registry : 1190250-41-9
While its applications are unspecified, the structural similarity implies comparable solubility and stability profiles.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
This compound (from ) shares the 2,5-dimethoxyphenyl group but replaces the cycloheptaoxazole core with a benzothiazole-acetamide scaffold. Key differences include:
- Core Structure : Benzothiazole vs. cycloheptaoxazole.
- Functional Groups : Acetamide linkage vs. carboxamide.
- Synthetic Yield : 31% under microwave irradiation, suggesting moderate reactivity .
- 1H NMR Data : δ 8.26 (d, J=24.7 Hz), 7.63 (dd, J=32.9, 7.4 Hz), and 3.68 (s, 8H) indicate distinct electronic environments compared to the target compound.
The trifluoromethyl group on the benzothiazole may enhance lipophilicity and metabolic resistance, a trait absent in the cycloheptaoxazole derivatives.
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
